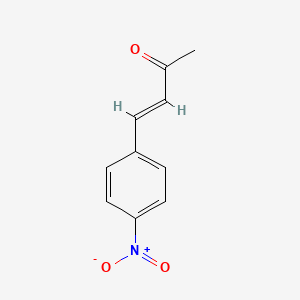
4-(4-Nitrophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)but-3-en-2-one is an aromatic ketone with the molecular formula C10H9NO3. This compound is characterized by the presence of a nitrophenyl group attached to a butenone structure. It is known for its high reactivity due to the presence of both a carbonyl group and an olefin unit, making it an interesting subject for various chemical studies .
Métodos De Preparación
4-(4-Nitrophenyl)but-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation reaction between 4-nitrobenzaldehyde and acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for higher yields and purity, often using advanced catalytic systems and reaction conditions .
Análisis De Reacciones Químicas
4-(4-Nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)but-3-en-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound acts as an electrophile, participating in Michael addition reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilic character of the carbonyl carbon . The pathways involved in its reactions include nucleophilic addition and substitution mechanisms.
Comparación Con Compuestos Similares
4-(4-Nitrophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(3-Nitrophenyl)-3-buten-2-one: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
4-(4-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of a nitro group, leading to different chemical behavior and applications.
4-(4-Chlorobenzylidene)-2-(3-Nitrophenyl)-2-Oxazolin-5-One: A more complex structure with additional functional groups, used in different research contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Propiedades
Número CAS |
946-49-6 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(Z)-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2- |
Clave InChI |
KMCRQJMZUHNLKJ-IHWYPQMZSA-N |
SMILES |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES isomérico |
CC(=O)/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
3490-37-7 946-49-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















